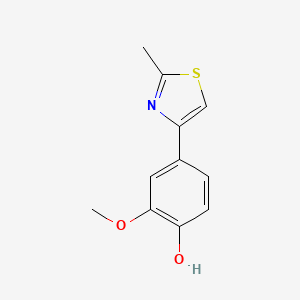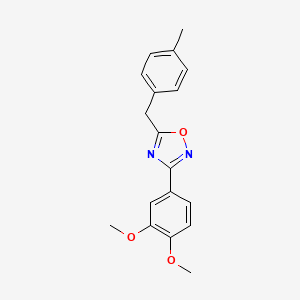
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole, also known as DMBO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBO belongs to the oxadiazole family, which is a class of compounds known for their diverse biological activities. In
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways. 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer cells. 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been shown to reduce oxidative stress and inflammation in various tissues, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity, which allows for the study of specific biological pathways. It also has low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water and other solvents can make it difficult to use in certain experiments. Additionally, the high cost of synthesis may limit its use in some labs.
未来方向
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of new synthesis methods to improve the yield and cost-effectiveness of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. Additionally, the study of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole in combination with other compounds may provide new insights into its therapeutic potential.
合成方法
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl isocyanate in the presence of triethylamine, followed by cyclization with phosphorus oxychloride. The yield of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole using these methods ranges from 40% to 80%.
科学研究应用
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been shown to have anti-microbial activity against various bacteria and fungi.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-13(7-5-12)10-17-19-18(20-23-17)14-8-9-15(21-2)16(11-14)22-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWSMDHVQTDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
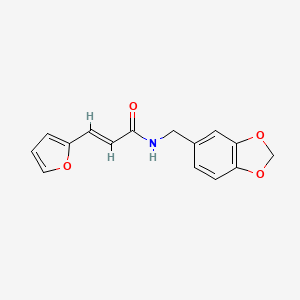
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

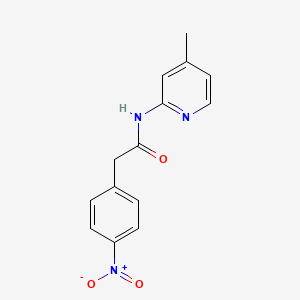
![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


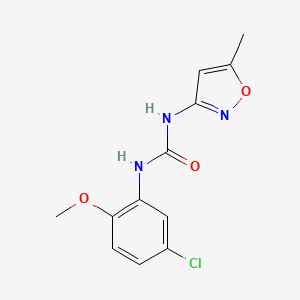
amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
